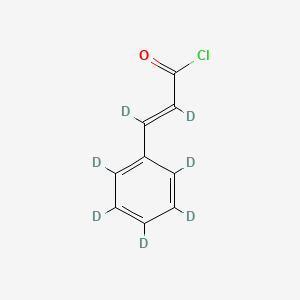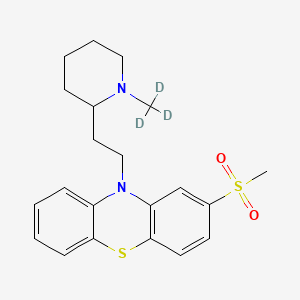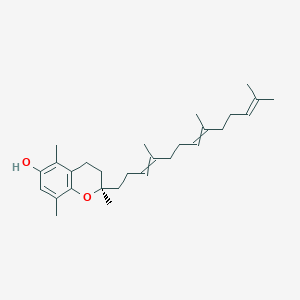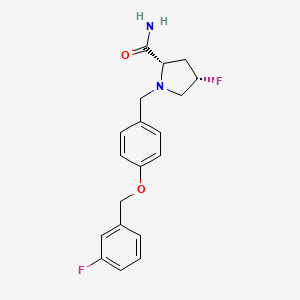
Mao-B-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-6 is a compound known for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the oxidative deamination of neurotransmitters such as dopamine, phenylethylamine, and benzylamine . This compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating neurodegenerative diseases like Parkinson’s disease .
Preparation Methods
The synthesis of Mao-B-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinolin-2-one scaffold, which is crucial for the compound’s selectivity towards MAO-B . The reaction conditions often involve the use of hydrophobic and electron-withdrawing reagents to enhance the inhibitory activity . Industrial production methods may include high-throughput screening assays to identify potent inhibitors and optimize the synthetic route for large-scale production .
Chemical Reactions Analysis
Mao-B-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are significant, especially in modifying the quinolin-2-one scaffold to enhance selectivity and potency.
Common reagents used in these reactions include hydrophobic and electron-withdrawing agents, which help in achieving the desired chemical transformations . The major products formed from these reactions are typically more potent and selective MAO-B inhibitors .
Scientific Research Applications
Mao-B-IN-6 has a wide range of scientific research applications:
Mechanism of Action
Mao-B-IN-6 exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B). This inhibition increases the synaptic availability of neurotransmitters like dopamine, which is crucial for maintaining normal brain function . The molecular targets include the active site of MAO-B, where the compound binds and prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters . The pathways involved are primarily related to neurotransmitter metabolism and the regulation of oxidative stress .
Comparison with Similar Compounds
Mao-B-IN-6 is compared with other MAO-B inhibitors such as rasagiline and selegiline. While all these compounds inhibit MAO-B, this compound is unique due to its higher selectivity and potency . Similar compounds include:
Rasagiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with similar applications but different pharmacokinetic properties.
Safinamide: A newer MAO-B inhibitor with additional mechanisms of action, including modulation of glutamate release.
This compound stands out due to its unique quinolin-2-one scaffold, which provides enhanced selectivity and potency compared to other inhibitors .
Properties
Molecular Formula |
C19H20F2N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H20F2N2O2/c20-15-3-1-2-14(8-15)12-25-17-6-4-13(5-7-17)10-23-11-16(21)9-18(23)19(22)24/h1-8,16,18H,9-12H2,(H2,22,24)/t16-,18-/m0/s1 |
InChI Key |
LQAIMOYHJBOUSX-WMZOPIPTSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)F |
Canonical SMILES |
C1C(CN(C1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


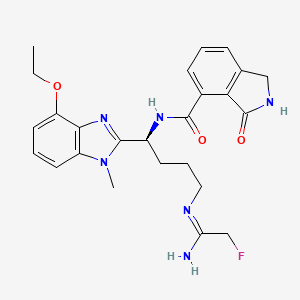
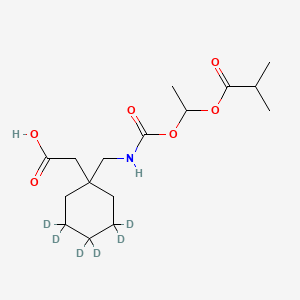
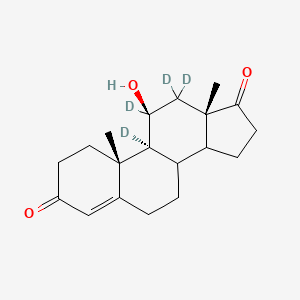
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
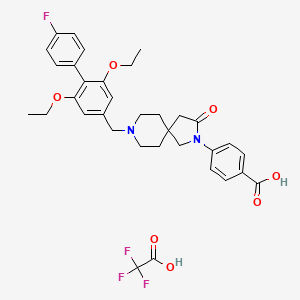


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)

![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)
![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
